

# physical and chemical characteristics of 4-CDF

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## Compound of Interest

Compound Name: **4-Chlorodibenzofuran**

Cat. No.: **B1201407**

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## An In-depth Technical Guide on the Physical and Chemical Characteristics of **4-Chlorodibenzofuran** (4-CDF)

This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of **4-Chlorodibenzofuran** (4-CDF). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound. Due to the limited availability of experimental data for this specific congener, this guide combines general information for chlorodibenzofurans (CDFs) with predicted data and established experimental methodologies.

## Chemical Identity

**4-Chlorodibenzofuran** is a monochlorinated derivative of dibenzofuran. Dibenzofuran itself is an organic compound composed of two benzene rings fused to a central furan ring.[1] Chlorinated dibenzofurans (CDFs) are a class of 135 congeners, categorized by the number and position of chlorine atoms on the dibenzofuran structure.[2]

Table 1: Chemical Identification of **4-Chlorodibenzofuran**

Identifier	Value
Chemical Name	4-Chlorodibenzofuran
Synonyms	4-CDF
Molecular Formula	C <sub>12</sub> H <sub>7</sub> ClO
Molecular Weight	202.64 g/mol
Canonical SMILES	C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Cl
InChI	InChI=1S/C12H7ClO/c13-8-4-5-10-9-3-1-2-6-11(9)14-12(10)7-8/h1-7H
InChIKey	RHRYBWFAHXCUCR-UHFFFAOYSA-N

## Physical and Chemical Properties

Experimental data for the physical and chemical properties of individual CDF congeners, including 4-CDF, are scarce due to the difficulty in isolating them in pure form.<sup>[2]</sup> Generally, CDFs are colorless, hydrophobic solids.<sup>[2]</sup> Their melting points tend to increase, while vapor pressure and water solubility decrease with a higher number of chlorine substituents.<sup>[2]</sup>

For comparative purposes, the properties of the well-studied 2,3,7,8-Tetrachlorodibenzofuran are included. It is important to note that as a monochlorinated compound, 4-CDF is expected to have a lower melting point, higher vapor pressure, and higher water solubility than its tetrachlorinated counterpart.

Table 2: Physical and Chemical Properties of 4-CDF and Related Compounds

Property	4-Chlorodibenzofuran (Predicted/Estimated)	2,3,7,8-Tetrachlorodibenzofuran (Experimental)
Melting Point	Data not available	227-228 °C[3]
Boiling Point	Data not available	Data not available
Water Solubility	Very low (hydrophobic)	$6.92 \times 10^{-4}$ mg/L at 26 °C[3]
Vapor Pressure	Data not available	$1.53 \times 10^{-6}$ mmHg[3]
logP (Octanol-Water Partition Coefficient)	Data not available	6.53[3]
pKa	Not applicable	Not applicable

## Spectral Data

Experimental spectral data for 4-CDF are not readily available. However, predictive models can provide insights into its spectral characteristics.

- **Mass Spectrometry (MS):** In electron ionization mass spectrometry, 4-CDF is expected to show a prominent molecular ion peak ( $M^+$ ) at  $m/z$  202, corresponding to the molecular weight of the  $C_{12}H_7^{35}Cl^{16}O$  isotopologue. An isotopic peak at  $m/z$  204, approximately one-third the intensity of the molecular ion peak, would be characteristic of the presence of a single chlorine atom ( $^{37}Cl$  isotope). Fragmentation would likely involve the loss of a chlorine atom and/or a CO molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1H$  NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton.
  - $^{13}C$  NMR: The carbon NMR spectrum would display 12 distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic and furan carbons. The carbon atom attached to the chlorine would be significantly influenced.

- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings (above  $3000\text{ cm}^{-1}$ ), C=C stretching within the aromatic rings (around  $1450\text{-}1600\text{ cm}^{-1}$ ), and C-O-C stretching of the furan ring (around  $1000\text{-}1300\text{ cm}^{-1}$ ). A C-Cl stretching vibration would also be present, typically in the  $1000\text{-}1100\text{ cm}^{-1}$  region for aryl chlorides.

## Experimental Protocols

While specific protocols for 4-CDF are not published, standard methodologies for determining the physical and chemical properties of solid, hydrophobic organic compounds are applicable.

### Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.

Methodology:

- A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.[4][5][6][7]
- The sample is heated slowly, and the temperature is observed.
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[5] A narrow melting range is indicative of a pure compound.[4]

### Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. For a solid like 4-CDF, this would be performed on a molten sample if it is stable at its boiling point.

Methodology:

- A small amount of the liquid is placed in a small test tube.

- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The test tube is attached to a thermometer and heated in a Thiele tube or other heating bath.  
[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.  
[\[8\]](#)

## Water Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a substance in water at a specific temperature.[\[12\]](#)

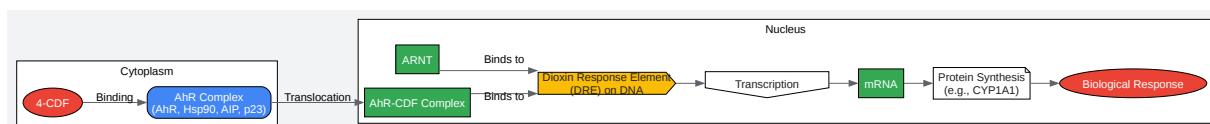
Methodology:

- An excess amount of the solid compound is added to a known volume of water in a flask.[\[13\]](#)  
[\[14\]](#)[\[15\]](#)[\[16\]](#)
- The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to allow equilibrium to be reached.[\[13\]](#)[\[16\]](#)
- The mixture is then allowed to stand to let undissolved material settle.
- The aqueous solution is carefully separated from the solid by filtration or centrifugation.[\[13\]](#)  
[\[16\]](#)
- The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

## Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

Chlorinated dibenzofurans, like other dioxin-like compounds, are known to exert their biological effects primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][17] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes.[18]

The binding of 4-CDF to the cytosolic AhR complex triggers a cascade of events leading to the transcription of target genes.

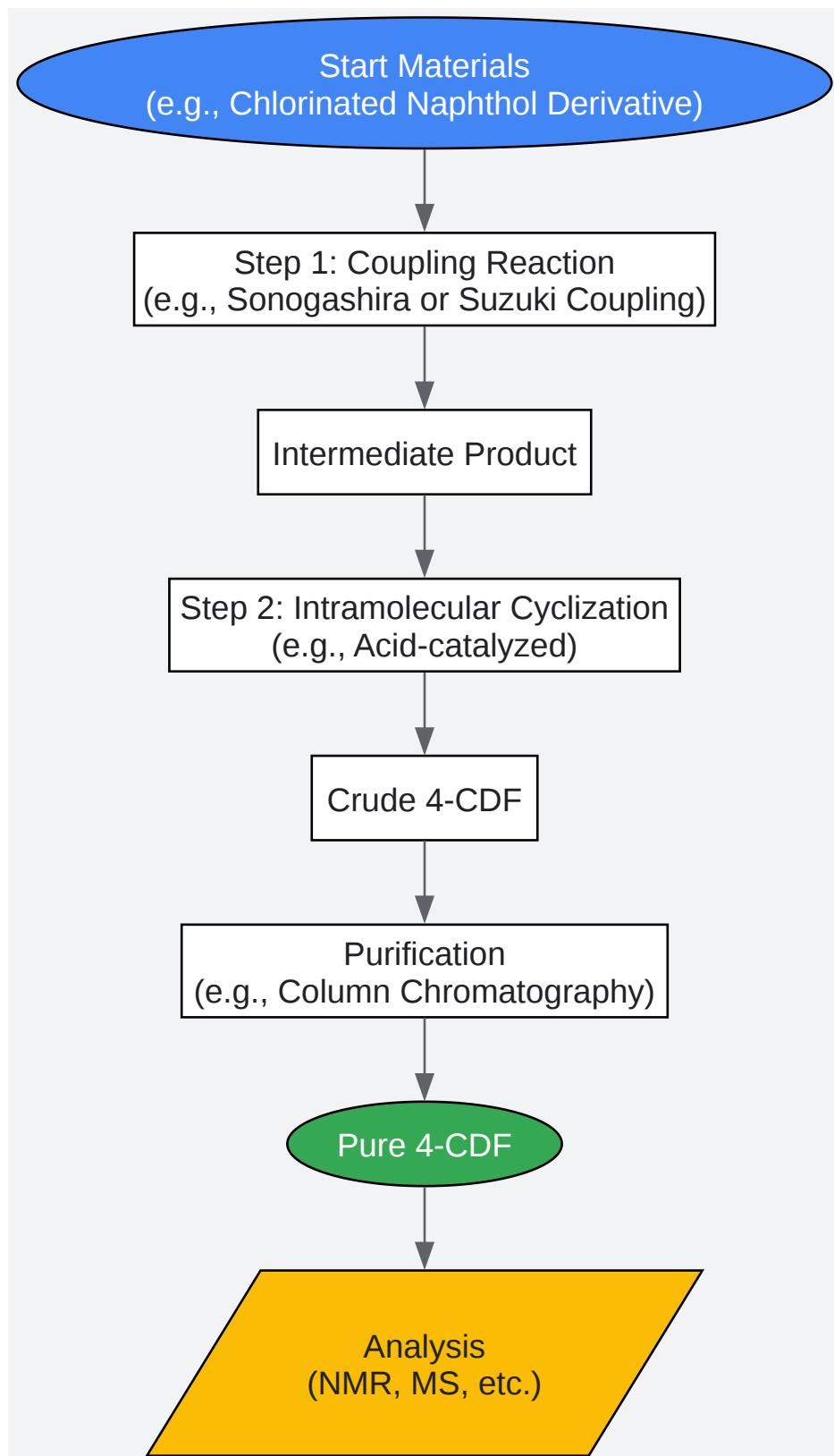


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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 4-CDF.

## Experimental Workflow: Synthesis of Monochlorinated Dibenzofurans

A general experimental workflow for the synthesis of monochlorinated dibenzofurans can be adapted from protocols for similar compounds. One plausible route involves the palladium-catalyzed coupling of a dihydroxynaphthalene derivative followed by cyclization.



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Caption: A generalized workflow for the synthesis and purification of 4-CDF.

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